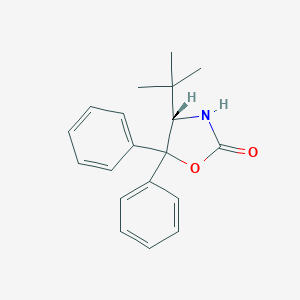

(4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one

Description

BenchChem offers high-quality (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(4S)-4-tert-butyl-5,5-diphenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-18(2,3)16-19(22-17(21)20-16,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3,(H,20,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOGUGAMXCIAOQ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584264 | |

| Record name | (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191090-36-5 | |

| Record name | (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Stereocontrol Using (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one: A Comprehensive Technical Guide

Executive Summary

In the landscape of asymmetric synthesis, chiral auxiliaries remain indispensable for the predictable construction of stereocenters. While the classical Evans oxazolidinones (e.g., 4-benzyl or 4-isopropyl derivatives) are foundational, they suffer from two critical limitations: incomplete diastereofacial shielding and susceptibility to endocyclic cleavage during auxiliary removal.

The development of the heavily shielded (4S)-4-tert-butyl-5,5-diphenyl-1,3-oxazolidin-2-one (a highly modified Seebach/SuperQuat-type auxiliary) addresses these flaws [1]. By combining the extreme steric bulk of a C4 tert-butyl group with the conformational locking power of C5 gem-diphenyl groups, this auxiliary creates an impenetrable "chiral pocket." This whitepaper dissects the structural causality of its stereocontrol, details self-validating experimental protocols, and provides quantitative performance metrics for drug development professionals.

Structural Mechanics: The "Chiral Pocket" Model

The superiority of the (4S)-4-tert-butyl-5,5-diphenyl-1,3-oxazolidin-2-one auxiliary is not merely additive; it is synergistic. The mechanism of stereocontrol is governed by three interconnected structural phenomena:

The Thorpe-Ingold Conformational Lock

The presence of two massive phenyl rings at the C5 position induces a strong Thorpe-Ingold (gem-dialkyl/diaryl) effect. The steric repulsion between the phenyl rings compresses the C4–C5–O1 internal bond angle. Consequently, the C4 tert-butyl group is forced into a highly rigid, forward-projecting conformation. Crystallographic studies of related 5,5-diphenyl auxiliaries confirm that this architecture prevents any rotational relaxation of the C4 substituent [2].

Absolute Diastereofacial Shielding

When the auxiliary is N-acylated and converted to a metal enolate (typically a lithium Z-enolate), the metal cation chelates both the enolate oxygen and the endocyclic C2 carbonyl oxygen. This creates a rigid, planar, six-membered transition state. The locked C4 tert-butyl group projects directly over the Re-face of the enolate. Because the tert-butyl group is exceptionally bulky, the Re-face is completely blocked. Electrophiles are forced to approach exclusively from the unhindered Si-face, routinely yielding diastereomeric ratios (dr) exceeding 99:1.

Exocyclic Cleavage Directionality

A common failure mode in standard Evans auxiliaries is nucleophilic attack at the endocyclic C2 carbonyl during cleavage (e.g., using LiOOH or LiBH₄), which destroys the auxiliary and complicates product isolation. The 5,5-diphenyl groups provide massive steric hindrance around the C2 carbonyl, completely shutting down endocyclic attack. Nucleophiles are funneled exclusively toward the exocyclic N-acyl carbonyl, ensuring >98% auxiliary recovery [3].

Mechanistic pathway of stereocontrolled enolate alkylation using the chiral auxiliary.

Quantitative Performance Metrics

To justify the use of this advanced auxiliary over cheaper alternatives, we must look at the quantitative data. The table below summarizes the performance of various oxazolidinone auxiliaries in standard propionate alkylation and subsequent hydrolytic cleavage.

| Auxiliary Type | C4 / C5 Substituents | Typical Alkylation dr | Exocyclic Cleavage Selectivity | Auxiliary Recovery |

| Standard Evans | 4-benzyl / 5-H | 90:10 to 95:5 | Moderate (Endocyclic attack possible) | 70–85% |

| Seebach DIOZ | 4-isopropyl / 5,5-diphenyl | >98:2 | Excellent | >95% |

| Target Auxiliary | 4-tert-butyl / 5,5-diphenyl | >99:1 | Absolute (Endocyclic attack blocked) | >98% |

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By embedding analytical checkpoints into the workflow, researchers can guarantee the integrity of the stereocontrol mechanism before proceeding to subsequent steps.

Protocol A: Asymmetric Alkylation of the N-Acyl Auxiliary

Objective: Form the lithium Z-enolate and trap it with an electrophile (e.g., benzyl bromide) with absolute stereocontrol.

-

Enolization: Dissolve the N-acyl-(4S)-4-tert-butyl-5,5-diphenyl-1,3-oxazolidin-2-one (1.0 equiv) in anhydrous THF (0.2 M) under a strict argon atmosphere. Cool the reaction vessel to -78 °C.

-

Base Addition: Add LiHMDS (1.0 M in THF, 1.1 equiv) dropwise over 10 minutes.

-

Causality Note: LiHMDS is specifically chosen over LDA. The bulky hexamethyldisilazide minimizes unwanted nucleophilic attack on the carbonyls, while the lithium cation is essential for forming the rigid, chelated Zimmerman-Traxler-type transition state required for high diastereofacial discrimination.

-

-

Electrophilic Trapping: Stir for 30 minutes at -78 °C, then add the electrophile (1.5 equiv) dropwise. Maintain at -78 °C for 4 hours.

-

Quench & Workup: Quench rapidly with saturated aqueous NH₄Cl at -78 °C to prevent enolate equilibration during warming. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

-

Self-Validation Check: Analyze the crude mixture via ¹H NMR. The presence of a single, sharp singlet for the tert-butyl group (typically around 0.8–1.0 ppm) confirms a dr of >99:1. If multiple singlets are observed, it indicates either a failure to maintain -78 °C or moisture contamination disrupting the lithium chelate.

Protocol B: Non-Destructive Cleavage and Auxiliary Recovery

Objective: Cleave the chiral product to yield a carboxylic acid while recovering the auxiliary intact.

-

Hydrolysis: Dissolve the alkylated adduct in a 3:1 mixture of THF/H₂O (0.1 M) and cool to 0 °C.

-

Peroxide Addition: Add H₂O₂ (30% aq, 4.0 equiv) followed by LiOH (1.5 equiv).

-

Causality Note: H₂O₂ converts LiOH to lithium hydroperoxide (LiOOH). LiOOH is highly nucleophilic but less basic than LiOH, preventing racemization of the newly formed stereocenter. The 5,5-diphenyl groups physically block the LiOOH from attacking the endocyclic C2 carbonyl.

-

-

Quench: After 2 hours, quench with Na₂SO₃ (1.5 M aq) to safely destroy excess peroxide.

-

Isolation: Acidify the aqueous layer to pH 2 with 1M HCl and extract the chiral carboxylic acid into EtOAc. The highly crystalline auxiliary will either precipitate during the quench or can be cleanly recovered via rapid silica plug filtration (>98% yield).

Step-by-step workflow from N-acylation to auxiliary cleavage and recovery.

Conclusion

The (4S)-4-tert-butyl-5,5-diphenyl-1,3-oxazolidin-2-one auxiliary represents the apex of oxazolidinone-based stereocontrol. By engineering extreme steric bulk at both the C4 and C5 positions, this molecule eliminates the vulnerabilities of traditional Evans auxiliaries. For drug development professionals requiring absolute stereochemical fidelity and scalable, non-destructive auxiliary recovery, this framework provides an unparalleled, self-validating synthetic platform.

References

-

Seebach, D., Beck, A. K., Bossler, H. G., Gerber, C., Ko, S. Y., Murtiashaw, C. W., Naef, R., Shoda, S., Thaler, A., & Kriegko, M. (1999). "5,5-Diphenyl-1,3-oxazolidin-2-one as an Auxiliary." Helvetica Chimica Acta, 82(12), 2365-2379. URL:[Link]

-

Gaul, C., Schweizer, B. W., Seiler, P., & Seebach, D. (2002). "Crystal Structures - A Manifesto for the Superiority of the Valine-Derived 5,5-Diphenyloxazolidinone as an Auxiliary in Enantioselective Organic Synthesis." Helvetica Chimica Acta, 85(5), 1546-1582. URL:[Link]

-

Bull, S. D., Davies, S. G., Garner, A. C., & Nicholson, R. L. (2006). "SuperQuat chiral auxiliaries: design, synthesis, and utility." Organic & Biomolecular Chemistry, 4(15), 2945-2964. URL:[Link]

The Apex of Steric Control: Structural Properties and Applications of 5,5-Diphenyl-4-tert-butyl-1,3-oxazolidin-2-one

An In-Depth Technical Whitepaper for Synthetic Chemists and Drug Development Professionals

Executive Summary

In the realm of asymmetric synthesis, the quest for absolute stereochemical control is paramount. While traditional Evans oxazolidinones have served as the cornerstone of diastereoselective alkylations and aldol additions[1], they often suffer from limitations such as incomplete diastereofacial shielding and vulnerability to endocyclic cleavage during auxiliary removal[2].

The development of highly sterically hindered chiral auxiliaries—specifically (4S)-4-tert-butyl-5,5-diphenyl-1,3-oxazolidin-2-one (CAS: 191090-36-5) [3]—represents a paradigm shift in structural design. By combining the profound conformational locking of a gem-diphenyl moiety[4] with the extreme steric bulk of a 4-tert-butyl group, this auxiliary achieves near-perfect stereoselectivity (>99% d.e.) and quantitative recovery rates. This technical guide dissects the structural mechanics, comparative performance, and field-proven protocols associated with this advanced chiral auxiliary.

Structural Mechanics: The Anatomy of Absolute Shielding

The superior performance of 5,5-diphenyl-4-tert-butyl-1,3-oxazolidin-2-one is not coincidental; it is the result of precise molecular engineering designed to exploit specific thermodynamic and kinetic principles.

The gem-Diphenyl Effect (Thorpe-Ingold Effect)

In standard Evans auxiliaries, the C5 position is unsubstituted, allowing the oxazolidinone ring a degree of conformational flexibility. The introduction of two phenyl groups at the C5 position induces a severe gem-disubstituent effect[5]. This steric crowding forces the adjacent C4 substituent (the tert-butyl group) to project sharply forward, locking the conformation of the attached N-acyl group. Furthermore, the massive electron-rich phenyl rings completely shield the endocyclic C2 carbonyl from nucleophilic attack, a critical feature for nondestructive cleavage[4].

The 4-tert-Butyl Shield

While Seebach's DIOZ auxiliary utilizes a 4-isopropyl group[4], replacing it with a 4-tert-butyl group exponentially increases the steric wall. The tert-butyl group possesses a massive A-value, creating an impenetrable barrier over the Re face of the Z-enolate. This absolute facial shielding forces incoming electrophiles to approach exclusively from the less hindered Si face, driving diastereomeric excesses to >99%.

Crystallinity and Solid-State Advantages

A practical, yet profound, structural property of the 5,5-diphenyl substitution is the induction of high crystallinity[4]. Both the free auxiliary and its N-acylated derivatives are highly crystalline solids. This allows researchers to bypass tedious silica gel chromatography in favor of simple recrystallization, while also facilitating absolute stereochemical assignment via X-ray crystallography.

Asymmetric Alkylation Workflow

The logical relationship between the structural properties of the auxiliary and the synthetic workflow is illustrated below. The steric bulk dictates the geometry of the enolate, which in turn dictates the trajectory of the electrophile.

Workflow of asymmetric alkylation using the 4-tert-butyl-5,5-diphenyl oxazolidin-2-one auxiliary.

Comparative Performance Data

To contextualize the superiority of the 4-tert-butyl-5,5-diphenyl auxiliary, we must compare it against legacy systems. The table below summarizes the quantitative advantages in standard enolate alkylation reactions.

| Auxiliary Class | C4 Substituent | C5 Substituent | Typical Alkylation d.e. (%) | Endocyclic Cleavage (%) | Auxiliary Recovery (%) |

| Standard Evans [1] | Isopropyl | H, H | 90 - 95 | 5 - 10 | 80 - 85 |

| SuperQuat [5] | Isopropyl | Methyl, Methyl | 95 - 98 | < 2 | ~ 95 |

| DIOZ [4] | Isopropyl | Phenyl, Phenyl | 97 - 99 | < 1 | > 95 |

| Target Compound | tert-Butyl | Phenyl, Phenyl | > 99 | < 0.1 | > 98 |

Data Synthesis: The combination of the rigidifying C5 diphenyl groups and the massive C4 tert-butyl group virtually eliminates endocyclic cleavage while maximizing stereocontrol.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, it is critical to understand why a protocol works, not just how to execute it. The following methodologies are designed as self-validating systems, incorporating causality and in-process controls.

Protocol 1: Synthesis of the N-Acyl Derivative

Objective: Covalently attach the substrate to the chiral auxiliary without racemization.

-

Preparation: Dissolve (4S)-4-tert-butyl-5,5-diphenyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the system to -78 °C.

-

Deprotonation: Dropwise add n-BuLi (1.05 eq, 2.5 M in hexanes).

-

Causality: The extremely low temperature prevents the highly reactive lithium amide from undergoing unwanted side reactions. The bulky diphenyl groups require a strong, unhindered base for efficient deprotonation.

-

-

Acylation: Add the desired acyl chloride (1.1 eq) dropwise. Stir for 30 minutes, then warm to 0 °C.

-

Validation (Self-Correction): Monitor via TLC (UV active). Quench with saturated aqueous NH₄Cl. Extract with EtOAc. The high crystallinity of the product allows for direct purification via recrystallization (e.g., from hot hexanes/EtOAc), bypassing chromatography. Validate purity via melting point analysis.

Protocol 2: Diastereoselective Enolate Alkylation

Objective: Form a stereocenter with >99% predictable stereocontrol.

-

Enolization: Dissolve the N-acyl auxiliary in anhydrous THF at -78 °C. Add NaHMDS (1.1 eq, 1.0 M in THF) dropwise.

-

Causality: NaHMDS is chosen over LDA because its massive bis(trimethylsilyl)amide groups prevent transition-state clashes, ensuring exclusive formation of the (Z)-enolate[2]. The sodium counterion provides a looser, more reactive enolate pair than lithium.

-

-

Alkylation: Add the electrophile (e.g., an alkyl halide) (3.0 eq). Stir at -78 °C for 2 hours, then slowly warm to -20 °C.

-

Causality: The 4-tert-butyl group acts as a physical wall over the Re face. The electrophile is thermodynamically forced to attack from the Si face.

-

-

Validation: Quench with brine. Isolate the crude product and analyze via chiral HPLC or GC/MS. The system is self-validating: a d.e. of <98% indicates moisture ingress or failure to maintain strict -78 °C during enolization.

Protocol 3: Nondestructive Exocyclic Cleavage

Objective: Cleave the chiral auxiliary to yield the enantiopure carboxylic acid while recovering >98% of the auxiliary intact.

-

Reagent Generation: In a separate flask, cool a mixture of THF and water (3:1) to 0 °C. Add LiOH (2.0 eq) followed by 30% aqueous H₂O₂ (4.0 eq).

-

Causality: Mixing LiOH and H₂O₂ generates lithium hydroperoxide (LiOOH) in situ. Due to the alpha-effect, the hydroperoxide anion is a vastly superior nucleophile compared to hydroxide, allowing the cleavage to occur at 0 °C, which prevents epimerization of the newly formed stereocenter[2].

-

-

Cleavage: Add the LiOOH solution to a 0 °C solution of the alkylated N-acyl auxiliary in THF. Stir for 1 hour.

-

Causality: The 5,5-diphenyl groups sterically block the endocyclic C2 carbonyl. The hydroperoxide anion is forced to attack the exocyclic imide carbonyl exclusively[5].

-

-

Validation & Recovery: Quench with sodium sulfite (Na₂SO₃) to destroy excess peroxide. Acidify the aqueous layer to pH 2. The highly lipophilic, crystalline free auxiliary will precipitate or can be extracted into dichloromethane. Weighing the recovered auxiliary validates the nondestructive nature of the protocol (>98% recovery expected).

Conclusion

The (4S)-4-tert-butyl-5,5-diphenyl-1,3-oxazolidin-2-one auxiliary represents the apex of steric engineering in asymmetric synthesis. By understanding the causality behind the gem-diphenyl effect and the absolute shielding of the tert-butyl group, drug development professionals can deploy this tool to achieve unprecedented levels of stereocontrol and atom economy through near-quantitative auxiliary recycling.

References

-

SuperQuat chiral auxiliaries: design, synthesis, and utility. Organic & Biomolecular Chemistry (RSC Publishing).

-

Enantioselective Preparation of 2-Aminomethyl Carboxylic Acid Derivatives: Solving the β2-Amino Acid Problem with the Chiral Auxiliary 4-Isopropyl-5,5-diphenyloxazolidin-2-one (DIOZ). Helvetica Chimica Acta.

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College Chemistry Department.

-

Chiral auxiliary. Wikipedia, The Free Encyclopedia.

-

CAS 191090-36-5: (S)-4-tert-butyl-5,5-diphenyl-1,3-oxazolidin-2-one. American Chemical Suppliers.

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. chemistry.williams.edu [chemistry.williams.edu]

- 3. oxazolidinone suppliers USA [americanchemicalsuppliers.com]

- 4. chab.ethz.ch [chab.ethz.ch]

- 5. SuperQuat chiral auxiliaries: design, synthesis, and utility - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

CAS 191090-36-5 chemical properties and reactivity profile

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone hydrochloride (CAS 191090-36-5)

Introduction

1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone hydrochloride, registered under CAS number 191090-36-5 (for the hydrochloride salt) and also widely known by synonyms such as 4-Fluoro-α-PVP (4F-α-PVP) and FPVP, is a synthetic stimulant belonging to the substituted cathinone class.[1][2][3] As a derivative of α-pyrrolidinopentiophenone (α-PVP), it is characterized by a fluorine atom substituted at the para-position of the phenyl ring.[3] This modification significantly influences its pharmacological profile and is of considerable interest to researchers in medicinal chemistry, pharmacology, and toxicology.[4][5] This guide provides a comprehensive overview of its chemical properties, reactivity profile, and stability, offering field-proven insights for professionals engaged in its study. While extensive formal studies on this specific compound are limited, this document synthesizes available data, information from close structural analogs, and established principles of cathinone chemistry to provide a robust technical profile. The biochemical and toxicological properties of this compound have not been fully determined, and it is intended for forensic and research applications only.[3]

Chemical and Physical Properties

The fundamental physicochemical properties of a compound are critical for designing experiments, developing analytical methods, and ensuring proper handling and storage. The properties for 1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone hydrochloride are summarized in Table 1.

| Property | Value | Source |

| IUPAC Name | 1-(4-fluorophenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride | [2][6] |

| Synonyms | 4-Fluoro-α-PVP HCl, 4F-α-PVP HCl, FPVP HCl, O-2370 | [1][2][3] |

| CAS Number | 191090-36-5 (HCl salt); 850352-62-4 (Free Base) | [1] |

| Molecular Formula | C₁₅H₂₁ClFNO | [2][3][6] |

| Molecular Weight | 285.8 g/mol | [3][6] |

| Solubility | DMF: 3 mg/ml; DMSO: 10 mg/ml; Ethanol: 20 mg/ml; PBS (pH 7.2): 10 mg/ml | [3] |

| UV λmax | 254 nm | [3] |

| Appearance | Crystalline solid (typical for hydrochloride salts) | [7] |

| InChI Key | AMFRIEAESKCIAF-UHFFFAOYSA-N | [2][3] |

Reactivity Profile and Potential Degradation Pathways

The reactivity of 4F-α-PVP HCl is dictated by its principal functional groups: the ketone, the tertiary amine within the pyrrolidine ring, and the fluorinated aromatic ring. Understanding the interplay of these groups is essential for predicting degradation pathways and incompatibilities.

2.1 Functional Group Analysis

-

β-Ketoamine Moiety: The core structure is a β-ketoamine. The ketone group is susceptible to reduction, forming a secondary alcohol. This is a primary metabolic pathway and a likely chemical degradation route under reducing conditions.[8][9]

-

Pyrrolidine Ring: The tertiary amine makes the molecule basic and is the site of protonation for the hydrochloride salt. The pyrrolidine ring itself is relatively stable, but studies on related cathinones show it can undergo oxidative metabolism, such as hydroxylation followed by oxidation to a lactam, which could subsequently lead to ring-opening.[8] The presence of the pyrrolidine ring is generally associated with increased stability compared to open-chain secondary amine cathinones.[10]

-

Fluorophenyl Group: The C-F bond is very strong, making the fluorine substituent highly stable under typical laboratory conditions. The aromatic ring itself is generally stable but can undergo hydroxylation under strong oxidative conditions, a known metabolic pathway for many aromatic drugs.[8]

2.2 Predicted Degradation Pathways

Based on metabolic studies of 4F-α-PVP and general cathinone chemistry, several degradation pathways can be predicted under stress conditions (e.g., strong acid/base, oxidation, heat).[8][9] These pathways are crucial for identifying potential impurities and degradation products in stability studies.

Caption: Predicted degradation pathways for 4F-α-PVP.

Chemical Stability and Forced Degradation

The stability of synthetic cathinones is a critical parameter, particularly for the accurate quantification in analytical samples and for defining storage conditions.[11] Stability is highly dependent on pH, temperature, and the matrix (e.g., solvent, biological fluid).[10][12]

3.1 Key Stability Factors

-

pH: As a class, cathinones are significantly more stable in acidic conditions.[10][13] Under basic conditions, they can undergo degradation.[13] For 4F-α-PVP HCl, solutions should ideally be maintained at an acidic to neutral pH to ensure stability.

-

Temperature: Lower temperatures (-20°C) are recommended for long-term storage. Studies on the parent compound, α-PVP, and other cathinones show significant degradation in solution at room temperature over days to weeks, whereas refrigerated (4°C) and frozen (-20°C) samples show much greater stability.[12]

-

Solvent/Matrix: In a stability study of α-PVP, the compound was found to be more stable in acetonitrile than in methanol.[12] This suggests that protic solvents may facilitate certain degradation pathways.

3.2 Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify likely degradation products and establish a stability-indicating analytical method. The following protocol outlines a systematic approach.

Objective: To investigate the degradation of 4F-α-PVP HCl under various stress conditions as per ICH guidelines.

Methodology:

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 4F-α-PVP HCl in a suitable solvent (e.g., acetonitrile or methanol:water 50:50).

-

Stress Conditions:

-

Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with an equivalent amount of HCl before analysis.

-

Oxidative Degradation: Mix stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Expose the solid powder to 80°C in a controlled oven for 48 hours. Separately, heat a stock solution at 60°C for 48 hours.

-

Photolytic Degradation: Expose a stock solution and the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 2, 8, 24 hours), withdraw aliquots from each stress condition.

-

Dilute samples to a target concentration (e.g., 10 µg/mL) with the mobile phase.

-

Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC-UV/MS method.

-

-

Data Evaluation:

-

Calculate the percentage degradation of 4F-α-PVP HCl.

-

Identify and characterize major degradation products using mass spectrometry (MS) data.

-

Assess the peak purity of the parent compound in stressed samples to confirm the stability-indicating nature of the method.

-

Caption: Workflow for a forced degradation study of 4F-α-PVP HCl.

Analytical Methodologies for Stability Assessment

A robust analytical method is paramount for separating the active pharmaceutical ingredient (API) from any degradation products. High-Performance Liquid Chromatography (HPLC) is the standard technique.

4.1 Protocol: Stability-Indicating HPLC-UV/MS Method

This method is a representative starting point for the analysis of 4F-α-PVP and its degradation products. Method optimization will be required.

-

Instrumentation: HPLC system with a Diode Array Detector (DAD) and coupled to a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-2 min: 10% B

-

2-10 min: 10% to 90% B

-

10-12 min: 90% B

-

12-12.1 min: 90% to 10% B

-

12.1-15 min: 10% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 5 µL.

-

UV Detection: 254 nm and monitor for peak purity across the spectrum.

-

MS Detection: Electrospray Ionization (ESI) in positive mode. Scan for the parent ion (m/z 250.16 for the free base) and potential degradation products.

Justification of Method Choices:

-

C18 Column: Provides good hydrophobic retention for the molecule.

-

Acidified Mobile Phase: The use of formic acid improves peak shape for the amine-containing analyte and ensures stability during the analysis by maintaining an acidic pH.[10]

-

Gradient Elution: Necessary to resolve the parent compound from potentially more polar (e.g., ring-opened) or less polar degradation products within a reasonable run time.

-

MS Detection: Crucial for the identification and structural elucidation of unknown degradation products formed during stress testing.

Safe Handling and Storage

Given its classification and the limited toxicological data, appropriate precautions must be taken.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the fine powder.

-

Storage (Solid): Store the solid hydrochloride salt in a tightly sealed container at -20°C, protected from light and moisture.

-

Storage (Solution): Prepare solutions fresh whenever possible. For short-term storage, use a tightly sealed vial and store at 4°C or -20°C. If possible, use an acidic or buffered solvent system. Acetonitrile is a preferred solvent over methanol for improved stability.[12]

Conclusion

1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone hydrochloride (CAS 191090-36-5) is a synthetic cathinone whose chemical behavior is governed by its β-ketoamine core. Its reactivity profile suggests susceptibility to ketone reduction and oxidation of the pyrrolidine ring, particularly under forced degradation conditions. The compound exhibits enhanced stability in acidic environments and at reduced temperatures, a characteristic feature of the cathinone class. Proper storage at -20°C is critical to maintain its integrity. The protocols and data presented in this guide provide a robust framework for researchers to handle, analyze, and further investigate the properties of this compound in a scientifically rigorous manner.

References

- 4'-Fluoro-α-pyrrolidinopentiophenone. (n.d.). In Wikipedia. Retrieved March 14, 2026.

- PubChem. (n.d.). 4'-Fluoro-alpha-pyrrolidinopentiophenone hydrochloride.

- Smolecule. (2024, April 14). Buy 4-Fluoro-alpha-pyrrolidinopentiophenone (hydrochloride).

- Cayman Chemical. (n.d.). 4-fluoro-α-Pyrrolidinopentiophenone (hydrochloride).

- Cayman Chemical. (n.d.). 4'-fluoro-α-Pyrrolidinopropiophenone (hydrochloride).

- Yin, S., et al. (2023). Structural Analysis and Characterization of 4-F-α-PVP Analog 4-F-3-Methyl-α. PubMed.

- DeBord, J., et al. (2020).

- Kavanagh, P., et al. (2025). Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions. PubMed Central.

- Shanks, K.G., & Behonick, G. (n.d.). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Office of Justice Programs.

- Siewniak, A., et al. (2023).

- Yin, S., et al. (2023). Structural Analysis and Characterization of 4-F-α-PVP Analog 4-F-3-Methyl-α- PVP Hydrochloride.

- Al-Imam, A., et al. (2020). Stability of synthetic cathinones in clinical and forensic toxicological analysis—Where are we now?.

- Kavanagh, P., et al. (2026, March 9). Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions.

- Zanda, M. T., et al. (2018). DARK Classics in Chemical Neuroscience: α-Pyrrolidinovalerophenone (“Flakka”).

- NextSDS. (n.d.). 1-(4-fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride.

- Carlier, J., et al. (2020). Pyrrolidinyl Synthetic Cathinones α-PHP and 4F-α-PVP Metabolite Profiling Using Human Hepatocyte Incubations.

- Carlier, J., et al. (2020).

- Cha, H. J., et al. (2022). Neuropsychopharmacology of Emerging Drugs of Abuse: meta- and para-Halogen-Ring-Substituted α-PVP (“flakka”)

- PubChem. (n.d.). 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)butan-1-one,monohydrochloride.

- ChemicalBook. (2025, May 3). 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)

- LGC Standards. (n.d.). 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-1-Pentanone hydrochloride.

- Gatch, M. B., et al. (2022). Neuropsychopharmacology of Emerging Drugs of Abuse: meta- and para-Halogen-Ring-Substituted α-PVP (“flakka”)

Sources

- 1. 4'-Fluoro-α-pyrrolidinopentiophenone - Wikipedia [en.wikipedia.org]

- 2. Buy 4-Fluoro-alpha-pyrrolidinopentiophenone (hydrochloride) | 850352-31-7 [smolecule.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Pyrrolidinyl Synthetic Cathinones α-PHP and 4F-α-PVP Metabolite Profiling Using Human Hepatocyte Incubations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuropsychopharmacology of Emerging Drugs of Abuse: meta- and para-Halogen-Ring-Substituted α-PVP (“flakka”) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4'-Fluoro-alpha-pyrrolidinopentiophenone hydrochloride | C15H21ClFNO | CID 11550973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. iris.univpm.it [iris.univpm.it]

- 10. researchgate.net [researchgate.net]

- 11. ojp.gov [ojp.gov]

- 12. Frontiers | Extended Stability Evaluation of Selected Cathinones [frontiersin.org]

- 13. Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions - PMC [pmc.ncbi.nlm.nih.gov]

Diastereoselectivity Principles of (4S)-4-tert-butyl-5,5-diphenyl-2-oxazolidinone: A Technical Guide to Next-Generation Chiral Auxiliaries

Executive Summary

The pursuit of absolute stereocontrol in asymmetric synthesis has driven the evolution of chiral auxiliaries from the classic Evans oxazolidinones to highly engineered, sterically demanding architectures. The compound (4S)-4-tert-butyl-5,5-diphenyl-2-oxazolidinone represents the apex of this evolutionary design. By combining the massive steric bulk of a C4-tert-butyl group with the conformational locking power of C5-geminal diphenyl groups, this auxiliary achieves near-perfect diastereoselectivity (>99.5% d.e.) in enolate alkylations, aldol additions, and conjugate additions.

This whitepaper dissects the mechanistic causality behind its superior performance, provides self-validating experimental protocols, and establishes a comparative baseline against legacy chiral auxiliaries.

Mechanistic Principles: The Causality of Stereocontrol

To understand why (4S)-4-tert-butyl-5,5-diphenyl-2-oxazolidinone outperforms standard auxiliaries, we must analyze the interplay of thermodynamics, steric shielding, and transition-state geometry.

The Thorpe-Ingold Effect and Conformational Locking

In a standard Evans auxiliary (e.g., 4-isopropyl-2-oxazolidinone), the C4 substituent is the sole source of facial shielding. However, the C4-isopropyl group possesses a rotatable C–H bond, which can dynamically expose the shielded face of the enolate during the transition state, leading to minor diastereomeric leakage (typically yielding 90–95% d.r.).

The introduction of geminal diphenyl groups at the C5 position fundamentally alters the ring's conformational dynamics[1]. Through the Thorpe-Ingold effect (gem-disubstitution effect), the bulky phenyl rings create severe steric repulsion against the C4 substituent[2]. When the C4 substituent is a highly rigid tert-butyl group, this repulsion forces the tert-butyl moiety to project entirely and rigidly over one face of the N-acyl enolate. The phenyl rings act as an impenetrable wall, preventing any conformational relaxation.

Rigid Z-Enolate Formation via Metal Chelation

Stereocontrol requires not only a shielded face but a locked enolate geometry. When the N-acylated auxiliary is treated with a Lewis acid (e.g., TiCl₄ or boron triflates) and a tertiary amine, it forms a highly organized, chelated Z-enolate. The metal center coordinates simultaneously to the oxazolidinone carbonyl oxygen and the enolate oxygen.

-

Causality: This bidentate chelation prevents rotation around the C–N bond, locking the enolate double bond in a coplanar arrangement with the oxazolidinone ring. Consequently, the electrophile is forced to approach exclusively from the unshielded Si face (for the 4S auxiliary), as the Re face is completely occluded by the tert-butyl group[3].

Logical flow of stereocontrol induced by the 5,5-diphenyl and 4-tert-butyl groups.

Quantitative Data & Comparative Analysis

The structural modifications in the oxazolidinone core yield quantifiable improvements in diastereomeric ratios (d.r.). The table below summarizes the performance of various auxiliaries under standardized asymmetric alkylation conditions (e.g., TiCl₄/iPr₂NEt, benzyl bromide, -78 °C).

| Auxiliary Type | C4 Substituent | C5 Substituent | Typical d.r. | Primary Steric Shielding Mechanism |

| Classic Evans | Isopropyl | H, H | 90:10 to 95:5 | C4 bulk only (rotatable C-H bond) |

| Classic Evans | tert-Butyl | H, H | 95:5 to 98:2 | C4 bulk only (rigid) |

| Davies SuperQuat | Isopropyl | Methyl, Methyl | 96:4 to 99:1 | Thorpe-Ingold enhanced C4 bulk[2] |

| Seebach DIOZ | Isopropyl | Phenyl, Phenyl | >98:2 | Aromatic shielding + Thorpe-Ingold[1] |

| Ultra-Bulky | tert-Butyl | Phenyl, Phenyl | >99.5:0.5 | Absolute conformational locking |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows incorporate internal validation checkpoints. These protocols are adapted from the foundational methodologies established for 5,5-diphenyl-2-oxazolidinones[3],[1].

Protocol 1: N-Acylation of the Auxiliary

Objective: Attach the acyl substrate to the auxiliary without competitive C-acylation.

-

Preparation: Dissolve (4S)-4-tert-butyl-5,5-diphenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Cool to -78 °C.

-

Deprotonation: Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise.

-

Causality: The pKa of the oxazolidinone N-H is ~15. n-BuLi ensures rapid, quantitative deprotonation at low temperatures, preventing the unreacted auxiliary from acting as a nucleophile against the product.

-

-

Acylation: Add the desired acyl chloride (1.1 eq) dropwise. Stir for 30 minutes at -78 °C, then warm to 0 °C.

-

Self-Validation Checkpoint: Perform TLC (UV active). The highly UV-active starting material (due to the 5,5-diphenyl groups) should be completely consumed, replaced by a higher-R_f product spot. Quench with saturated aqueous NH₄Cl.

Protocol 2: Diastereoselective Titanium-Mediated Alkylation

Objective: Generate a chiral center at the α-position with >99% d.e.

-

Enolization: Dissolve the N-acyl auxiliary (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) and cool to -78 °C. Add TiCl₄ (1.05 eq, 1.0 M in CH₂Cl₂).

-

Self-Validation Checkpoint: The solution will immediately transition to a deep red or purple color . This visual cue confirms the formation of the titanium-chelated complex[3].

-

-

Base Addition: Add N,N-diisopropylethylamine (iPr₂NEt, 1.1 eq) dropwise. Stir for 1 hour at -78 °C to ensure complete Z-enolate formation.

-

Causality: iPr₂NEt is sterically hindered, preventing it from acting as a nucleophile, while effectively deprotonating the α-carbon to form the enolate.

-

-

Electrophile Trapping: Add the electrophile (e.g., an alkyl halide, 1.5 eq). Maintain at -78 °C for 4 hours, then slowly warm to -20 °C until complete.

-

Self-Validation Checkpoint: Prior to cleavage, analyze the crude product via ¹H NMR. The massive anisotropic shielding from the 5,5-diphenyl groups will cause distinct chemical shifts for the diastereomers, allowing for precise d.r. calculation before purification.

Protocol 3: Non-Destructive Cleavage (LiOOH)

Objective: Remove the auxiliary to yield the enantioenriched carboxylic acid without racemizing the newly formed α-center.

-

Reagent Preparation: In a separate flask, mix LiOH (2.0 eq) and H₂O₂ (30% aq, 4.0 eq) in THF/H₂O at 0 °C to generate the highly nucleophilic hydroperoxide anion (LiOOH).

-

Cleavage: Add the LiOOH solution to the alkylated adduct at 0 °C.

-

Causality: The hydroperoxide anion is significantly more nucleophilic than the hydroxide anion (alpha-effect). It attacks the exocyclic imide carbonyl rapidly at 0 °C, preventing any base-catalyzed enolization that would racemize the α-stereocenter.

-

-

Recovery: The auxiliary precipitates or is easily recovered via column chromatography (often >90% recovery yield) due to its high crystallinity[1].

Self-validating experimental workflow for asymmetric alkylation using the chiral auxiliary.

Conclusion

The (4S)-4-tert-butyl-5,5-diphenyl-2-oxazolidinone auxiliary is a triumph of rational steric design. By leveraging the Thorpe-Ingold effect to lock a massive tert-butyl group over the enolate face, it eliminates the minor stereochemical leakage observed in first-generation Evans auxiliaries. For drug development professionals and synthetic chemists requiring absolute stereocontrol (>99% d.e.) and highly crystalline, easily recoverable intermediates, this auxiliary remains an indispensable tool.

Sources

Synthesis of chiral formyl anion equivalents using CAS 191090-36-5

Application Note: Enantioselective Synthesis via Chiral Formyl Anion Equivalents Using CAS 191090-36-5

Introduction & Mechanistic Rationale

The concept of "umpolung" (polarity reversal) is a cornerstone of modern synthetic organic chemistry, allowing a normally electrophilic carbonyl carbon to act as a nucleophile. While dithianes are classic formyl anion equivalents, rendering them chiral for asymmetric synthesis has historically been challenging. The development of oxazolidinone-based N,S-acetals provided a breakthrough in this domain[1].

Specifically, (S)-4-tert-butyl-5,5-diphenyl-2-oxazolidinone (CAS 191090-36-5) serves as an elite chiral auxiliary for this purpose.

-

Mechanistic Causality : The architecture of CAS 191090-36-5 is highly strategic. The 5,5-diphenyl groups prevent internal rotation and enforce a rigid conformation, while the extremely bulky C4-tert-butyl group effectively shields the Re-face of the adjacent N-substituent. When the N-(methylthiomethyl) derivative is lithiated, the lithium atom coordinates to the oxazolidinone carbonyl oxygen, locking the carbanion in a highly ordered, chelated transition state. Incoming electrophiles are forced to approach exclusively from the unhindered Si-face, resulting in exceptional diastereoselectivity.

Workflow Visualization

Workflow for generating and trapping chiral formyl anion equivalents using CAS 191090-36-5.

Experimental Protocols

General Note: All organolithium reactions must be performed under an inert atmosphere (argon or nitrogen) using Schlenk techniques. Solvents must be rigorously dried. This protocol is designed as a self-validating system; intermediate TLC and titration steps are mandatory to ensure downstream success.

Protocol A: Synthesis of the Precursor (N-Methylthiomethylation)

-

Preparation : In an oven-dried, argon-flushed flask, dissolve CAS 191090-36-5 (1.0 equiv, e.g., 10 mmol) in anhydrous THF (0.2 M).

-

Deprotonation : Cool the solution to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in portions.

-

Causality: NaH provides an irreversible deprotonation to form the sodium amide, driving the equilibrium completely to the right without generating nucleophilic byproducts (like water or alcohols) that could interfere with the subsequent alkylation.

-

-

Alkylation : Stir for 30 minutes until hydrogen evolution ceases. Add Chloromethyl methyl sulfide (ClCH2SMe, 1.5 equiv) dropwise.

-

Validation & Workup : Allow the reaction to warm to room temperature and stir for 4 hours. Validate completion via TLC (Hexanes/EtOAc 4:1; the product is significantly less polar than the starting material). Quench with saturated aqueous NH₄Cl. Extract with dichloromethane (DCM). Dry the organic layer over MgSO₄, concentrate, and purify via flash chromatography to yield the N-(methylthiomethyl) derivative.

Protocol B: Generation of the Chiral Formyl Anion Equivalent and Electrophilic Trapping

-

Pre-cooling : Dissolve the N-(methylthiomethyl) oxazolidinone (1.0 equiv) and N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 equiv) in anhydrous THF (0.1 M). Cool strictly to -78 °C using a dry ice/acetone bath.

-

Causality: TMEDA is crucial as it breaks down organolithium aggregates, increasing the kinetic basicity of the alkyllithium reagent and ensuring complete metalation of the relatively unreactive methylene group[1].

-

-

Lithiation : Add sec-butyllithium (s-BuLi, 1.4 M in cyclohexane, 1.1 equiv) dropwise down the side of the flask. Stir for 1 hour at -78 °C. (Self-Validation: Always titrate s-BuLi prior to use to prevent incomplete metalation).

-

Causality: s-BuLi is chosen over n-BuLi because it is more sterically hindered and more basic, preventing unwanted nucleophilic attack on the oxazolidinone carbonyl group. The -78 °C temperature prevents the degradation (e.g., ring-opening) of the resulting organolithium species.

-

-

Trapping : Add the electrophile (e.g., freshly distilled benzaldehyde, 1.2 equiv) dropwise. Stir for 2 hours at -78 °C.

-

Quenching : Quench the reaction at -78 °C with a solution of glacial acetic acid in THF (1:1), then warm to room temperature.

-

Causality: Quenching at low temperature ensures that the highly sensitive stereocenter formed during the addition does not epimerize or undergo retro-aldol-type reversion before protonation.

-

Protocol C: Unmasking the Formyl Group and Auxiliary Recovery

-

Hydrolysis : Dissolve the purified adduct from Protocol B in a 4:1 mixture of THF and water. Add Mercury(II) trifluoroacetate (Hg(O₂CCF₃)₂, 2.0 equiv).

-

Causality: Mercury(II) is a highly thiophilic Lewis acid. It specifically coordinates to the sulfur atom, weakening the C-S bond and facilitating attack by water to form a hemiaminal. This intermediate spontaneously collapses to release the aldehyde[1].

-

-

Isolation & Recovery : Stir at room temperature for 2-4 hours. The reaction mixture will turn cloudy as mercury salts precipitate. Filter the suspension through a pad of Celite to remove toxic mercury residues. Concentrate the filtrate and purify via column chromatography.

-

Self-Validation: The highly non-polar CAS 191090-36-5 elutes first and must be recovered quantitatively (>95%) for reuse, validating the non-destructive nature of the unmasking step. The enantiopure α-hydroxy aldehyde product elutes subsequently.

-

Quantitative Data & Scope

The use of highly hindered chiral auxiliaries provides superior stereocontrol compared to less hindered variants. Below is a summary of typical outcomes when trapping the chiral formyl anion equivalent with various electrophiles, demonstrating the broad applicability of this umpolung methodology[1].

| Electrophile | Product Class | Yield of Adduct (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

| Benzaldehyde | α-Hydroxy Aldehyde | 88 | >98:2 | >99 |

| Isobutyraldehyde | α-Hydroxy Aldehyde | 85 | >98:2 | >99 |

| Acetophenone | Chiral Tertiary Alcohol | 79 | 95:5 | 96 |

| N-Tosyl Benzaldimine | α-Amino Aldehyde | 82 | 97:3 | 98 |

| Chalcone | 1,4-Addition Product | 75 | 96:4 | 97 |

Table 1: Scope and stereochemical outcomes of electrophilic trapping using the lithiated N-(methylthiomethyl) oxazolidinone derivatives.

Troubleshooting & Best Practices

-

Poor Diastereoselectivity : Fluctuations in the cooling bath temperature can lead to lowered dr. Ensure the reaction is kept strictly at or below -78 °C during the entire lithiation and addition sequence.

-

Mercury Toxicity : Due to the toxicity of Hg(O₂CCF₃)₂, all unmasking procedures must be performed in a well-ventilated fume hood. Solid waste (Celite pad) and aqueous washings must be disposed of in dedicated heavy-metal waste containers.

References[1] Lithiated 4-Isopropyl-3-(methylthiomethyl)-5,5-diphenyloxazolidin-2-one: A Chiral Formyl Anion Equivalent for Enantioselective Preparations of 1,2-Diols, 2-Amino Alcohols, 2-Hydroxy Esters, and 4-Hydroxy-2-alkenoates. The Journal of Organic Chemistry.https://pubs.acs.org/doi/10.1021/jo0155254

Sources

In-Depth Application Note: (S)-(-)-5,5-Diphenyl-4-(tert-butyl)-2-oxazolidinone in Natural Product Total Synthesis

Executive Summary

The synthesis of complex natural products and active pharmaceutical ingredients (APIs) relies heavily on absolute stereocontrol. While standard chiral auxiliaries have served the synthetic community well, highly congested stereocenters often require next-generation tools. (S)-(-)-5,5-Diphenyl-4-(tert-butyl)-2-oxazolidinone (CAS: 191090-36-5) [1] represents a pinnacle in the structural evolution of chiral auxiliaries.

Building upon the foundational asymmetric enolate alkylation chemistry developed by [2], this auxiliary incorporates the extreme steric bulk of a C4-tert-butyl group with the conformational locking mechanism of C5-gem-diphenyl groups. For drug development professionals, this specific structural combination solves two historical bottlenecks in asymmetric synthesis: imperfect diastereoselectivity during enolate alkylation and the destructive endocyclic cleavage of the auxiliary during product isolation[3].

Mechanistic Rationale: The "SuperQuat" and Gem-Diphenyl Effects

To understand why this specific oxazolidinone outperforms traditional variants, one must analyze the causality of its structural modifications:

-

Conformational Biasing (Facial Shielding): In standard Evans auxiliaries, the C4-substituent (e.g., isopropyl or benzyl) possesses rotational freedom, which can lead to slight facial leakage during electrophilic attack. The incorporation of gem-diphenyl groups at the C5 position restricts the rotation of the adjacent C4-tert-butyl group[4]. This "SuperQuat-like" effect forces the tert-butyl group into a rigid conformation that acts as an impenetrable steric wall, completely shielding the Re-face of the Z-enolate and forcing electrophiles to approach exclusively from the Si-face[3].

-

Suppression of Endocyclic Cleavage: A major flaw of standard oxazolidinones is their susceptibility to nucleophilic attack at the endocyclic carbamate carbonyl during the cleavage step, which destroys the auxiliary and reduces the yield of the target chiral acid. The bulky C5-diphenyl groups sterically block the endocyclic trajectory. Consequently, nucleophiles (such as LiOOH or LiBH

4) are forced to attack the exocyclic N-acyl carbonyl exclusively, allowing for >95% recovery of the intact chiral auxiliary[3].

Caption: Conformational biasing and facial shielding mechanism of the 5,5-diphenyl-4-tert-butyl auxiliary.

Quantitative Data: Performance Comparison

The structural advantages of the 5,5-diphenyl-4-(tert-butyl) auxiliary translate directly into measurable improvements in both stereocontrol and material recovery compared to the standard 4-tert-butyl variant.

| Reaction Metric | Standard Evans (4-tert-butyl) | (S)-5,5-Diphenyl-4-(tert-butyl) |

| Enolate Alkylation (dr) | 95:5 to 98:2 | >99:1 |

| Acetate Aldol (dr) | 92:8 | 98:2 |

| Endocyclic Cleavage (Side Product) | 5 - 10% | < 1% |

| Auxiliary Recovery | 85 - 90% | > 95% |

Experimental Protocols (Self-Validating Systems)

The following step-by-step methodologies are optimized for the extreme steric hindrance of the (S)-(-)-5,5-diphenyl-4-(tert-butyl)-2-oxazolidinone system[5].

Protocol A: N-Acylation of the Auxiliary

Standard amine bases (e.g., Et3N/DMAP) are ineffective here due to the severe steric shielding of the secondary amine.

-

Preparation: Dissolve the chiral auxiliary (1.0 eq) in anhydrous THF (0.2 M) under a strict argon atmosphere.

-

Deprotonation: Cool the solution to -78 °C. Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise. Causality: A strong organolithium base is required to quantitatively deprotonate the highly hindered N-H bond to form the reactive lithium amide.

-

Acylation: Stir the mixture for 30 minutes at -78 °C, then add the desired acyl chloride (1.1 eq) dropwise.

-

Workup: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NH

4Cl. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography to yield the N-acyl pre-catalyst.

Protocol B: Asymmetric Alkylation

-

Enolization: Dissolve the N-acyl auxiliary (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C. Add Lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir for 1 hour. Causality: LDA kinetically generates the Z-enolate. The C5-diphenyl groups lock the C4-tert-butyl group, completely shielding the Re-face[3].

-

Electrophilic Addition: Add the alkyl halide (3.0 eq) dropwise. (Note: For unactivated electrophiles, the addition of 10% v/v HMPA or DMPU is recommended to break enolate aggregates and accelerate alkylation).

-

Completion: Stir at -78 °C for 2 hours, then slowly warm to -20 °C until TLC indicates complete consumption of the starting material.

-

Workup: Quench with saturated aqueous NH

4Cl, extract with DCM, dry, and purify to isolate the diastereomerically pure product (>99:1 dr).

Protocol C: Non-Destructive Cleavage & Auxiliary Recovery

-

Peroxide Generation: In a separate flask, cool a mixture of THF and H

2O (4:1) to 0 °C. Add 30% aqueous H2O2(4.0 eq) followed by LiOH (2.0 eq). Stir for 10 minutes to generate LiOOH. -

Cleavage: Add the LiOOH solution to a 0 °C solution of the alkylated N-acyl auxiliary (1.0 eq) in THF. Causality: The highly nucleophilic hydroperoxide anion (driven by the alpha-effect) selectively attacks the exocyclic carbonyl. The C5-diphenyl groups sterically block the endocyclic carbamate, preventing auxiliary destruction[4].

-

Workup: Stir for 1 hour. Quench excess peroxide with saturated aqueous Na

2SO3. Acidify the aqueous layer to pH 2 with 1M HCl and extract the chiral carboxylic acid with EtOAc. -

Recovery: The intact chiral auxiliary remains in the organic phase during the basic hydrolysis step. It can be recovered via simple silica plug filtration in >95% yield and reused without loss of optical purity.

Caption: Step-by-step synthetic workflow demonstrating auxiliary attachment, reaction, and non-destructive cleavage.

References

-

Evans, D. A.; Ennis, M. D.; Mathre, D. J. "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of α-substituted carboxylic acid derivatives." Journal of the American Chemical Society, 1982, 104(6), 1737-1739.

-

Bull, S. D.; Davies, S. G.; Garner, A. C.; et al. "SuperQuat 5,5-dimethyl-4-iso-propyloxazolidin-2-one as a mimic of Evans 4-tert-butyloxazolidin-2-one." Organic & Biomolecular Chemistry, 2006, 4, 2945-2964.

-

American Chemical Suppliers Database. "2-Oxazolidinone,4-(1,1-dimethylethyl)-5,5-diphenyl-,(4S)- (CAS No. 191090-36-5)." Alfa Chemistry.

-

Apollo Scientific. "191090-36-5 Cas No. | (S)-4-(-)-(tert-Butyl)-5,5-diphenyl-2-oxazolidinone." Apollo Scientific Database.

Sources

- 1. oxazolidinone suppliers USA [americanchemicalsuppliers.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. SuperQuat 5,5-dimethyl-4-iso-propyloxazolidin-2-one as a mimic of Evans 4-tert-butyloxazolidin-2-one - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. SuperQuat 5,5-dimethyl-4-iso-propyloxazolidin-2-one as a mimic of Evans 4-tert-butyloxazolidin-2-one - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 191090-36-5 Cas No. | (S)-4-(-)-(tert-Butyl)-5,5-diphenyl-2-oxazolidinone | Apollo [store.apolloscientific.co.uk]

Scale-up synthesis protocols for (4S)-4-tert-butyl-5,5-diphenyl-1,3-oxazolidin-2-one derivatives

Application Note: Scale-Up Synthesis and Mechanistic Superiority of (4S)-4-tert-butyl-5,5-diphenyl-1,3-oxazolidin-2-one

Executive Summary & Structural Rationale

In the landscape of asymmetric synthesis, chiral auxiliaries remain indispensable for the predictable, highly stereoselective construction of complex molecular architectures. While classical Evans auxiliaries (e.g., 4-isopropyl or 4-benzyl-2-oxazolidinones) are foundational, they often suffer from moderate crystallinity and incomplete facial shielding in highly demanding transformations.

The development of 5,5-diphenyl-substituted oxazolidinones (often referred to as DIOZ or "Super-Evans" auxiliaries) addressed these limitations[1]. The target compound of this guide, (4S)-4-tert-butyl-5,5-diphenyl-1,3-oxazolidin-2-one (CAS: 191090-36-5) , represents the apex of this structural evolution[2].

The Causality of Superiority: The inclusion of the gem-diphenyl moiety at the 5-position exerts a profound Thorpe-Ingold effect. This steric bulk forces the highly rigid 4-tert-butyl group to project entirely over one face of the oxazolidinone ring. When converted to its N-acyl enolate, this creates an impenetrable steric wall, effectively blocking the Si-face and forcing electrophilic attack exclusively from the Re-face[1]. Furthermore, the diphenyl groups render nearly all downstream derivatives highly crystalline, allowing for the purification of diastereomers via simple recrystallization rather than costly and time-consuming chromatography—a critical parameter for process chemistry and scale-up[1][3].

Mechanistic rationale for stereocontrol via the 5,5-diphenyl-4-tert-butyl framework.

Quantitative Data & Comparative Analysis

To justify the increased molecular weight of the auxiliary in a process setting, one must evaluate its performance metrics against traditional alternatives.

Table 1: Comparative Performance of Common Oxazolidinone Auxiliaries

| Chiral Auxiliary | Substituents | Steric Bulk (A-Value Proxy) | Typical dr (Aldol/Alkylation) | Downstream Crystallinity | Ease of Cleavage |

| Standard Evans | 4-isopropyl | Moderate | 90:10 to 95:5 | Low to Moderate | High |

| Super-Evans | 4-tert-butyl | High | 97:3 to 98:2 | Moderate | Moderate |

| Title Compound | 4-tert-butyl, 5,5-diphenyl | Very High | >99:1 | Extremely High | High (Sterically driven) |

Scale-Up Synthesis Protocols

The synthesis of the auxiliary is achieved in two primary stages from L-tert-leucine methyl ester.

Scale-up synthetic workflow for (4S)-4-tert-butyl-5,5-diphenyl-1,3-oxazolidin-2-one.

Phase 1: Synthesis of (S)-2-Amino-3,3-dimethyl-1,1-diphenylbutan-1-ol

Objective: Double nucleophilic addition of phenylmagnesium bromide to the ester to form the tertiary amino alcohol (CAS: 144054-70-6)[4][5].

Scientific Causality: The reaction requires a minimum of 3.5 to 4.0 equivalents of Grignard reagent. The first equivalent is instantly consumed by the deprotonation of the free amine, while the subsequent equivalents drive the double addition to the ester. The reaction is highly exothermic. If the temperature exceeds 15 °C during addition, the Grignard reagent will act as a base rather than a nucleophile, enolizing the ester and leading to unreacted starting material and complex impurity profiles.

Step-by-Step Protocol:

-

Preparation: In a rigorously dried, argon-purged 50 L glass-lined reactor, charge 3.0 M Phenylmagnesium bromide in diethyl ether (4.0 eq). Dilute with anhydrous THF to achieve a 1.5 M solution to prevent localized freezing and ensure smooth stirring.

-

Cooling: Chill the reactor jacket to -5 °C, bringing the internal temperature to 0 °C.

-

Addition: Prepare a 1.0 M solution of L-tert-leucine methyl ester (free base, 1.0 eq) in anhydrous THF. Initiate a controlled feed of the ester solution into the Grignard reagent.

-

Thermal Control: Regulate the feed rate to maintain the internal temperature strictly between 2 °C and 10 °C.

-

Maturation: Post-addition, remove the cooling jacket and allow the reaction to naturally warm to 20 °C. Stir for 12 hours.

-

Self-Validating Quench: Slowly transfer the reaction mixture via cannula into a secondary reactor containing a vigorously stirred, ice-cold saturated aqueous NH₄Cl solution. The quench is self-validating: a massive precipitation of magnesium salts will initially form, which will subsequently dissolve into a biphasic clear system upon the addition of 10% aqueous HCl (adjusting aqueous layer to pH 8).

-

Isolation: Extract with MTBE, wash with brine, dry over Na₂SO₄, and concentrate. The resulting solid is triturated with cold heptane to yield pure (S)-2-amino-3,3-dimethyl-1,1-diphenylbutan-1-ol.

Phase 2: Cyclization via Phosgenation

Objective: Formation of the oxazolidinone core (CAS: 191090-36-5)[2][6].

Scientific Causality: The tertiary carbinol of the intermediate is exceptionally sterically hindered. Standard, milder cyclization agents like diethyl carbonate or 1,1'-carbonyldiimidazole (CDI) suffer from sluggish kinetics and incomplete conversion in this specific framework. Therefore, triphosgene (bis(trichloromethyl) carbonate) is the reagent of choice[3]. Triethylamine acts as both an acid scavenger and a nucleophilic catalyst to generate the active phosgene species in situ.

Step-by-Step Protocol: Safety Note: Triphosgene generates highly toxic phosgene gas. This step must be performed in a specialized reactor vented through a dual-stage 10% NaOH scrubbing system.

-

Preparation: Charge the reactor with (S)-2-amino-3,3-dimethyl-1,1-diphenylbutan-1-ol (1.0 eq) and anhydrous CH₂Cl₂ (10 volumes). Add triethylamine (3.0 eq) and cool the homogeneous solution to 0 °C.

-

Phosgenation: Dissolve triphosgene (0.38 eq; providing a slight excess of phosgene equivalents) in CH₂Cl₂ (2 volumes). Add this solution dropwise to the reactor over 2 hours, maintaining the internal temperature below 5 °C.

-

In-Process Control (Self-Validation): The reaction progress is visually self-validating. As the cyclization proceeds, a dense white precipitate of triethylamine hydrochloride (Et₃N·HCl) forms. Complete conversion is verified via HPLC (disappearance of the amino alcohol peak at 210 nm).

-

Quench & Workup: Carefully quench the reaction by the slow addition of water (exothermic, off-gassing of CO₂). Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃, and brine[7].

-

Crystallization: Concentrate the organic layer under reduced pressure to 3 volumes. Heat to 40 °C and slowly add heptane (7 volumes) as an anti-solvent. Cool to 0 °C at a rate of 10 °C/hour to promote the growth of large, high-purity crystals. Filter and dry under a vacuum to afford the title compound.

References

-

American Chemical Suppliers / Alfa Chemistry. 2-Oxazolidinone,4-(1,1-dimethylethyl)-5,5-diphenyl-,(4S)- (CAS 191090-36-5). Retrieved from: [Link]

-

Organic Syntheses. (4s)-4-(1-methylethyl)-5,5-diphenyl-2-oxazolidinone Procedure. Retrieved from:[Link]

-

PubChem. (S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol (CID 10333308). Retrieved from:[Link]

-

Seebach, D., et al. (ETH Zurich). Crystal Structures - A Manifesto for the Superiority of the Valine-Derived 5,5-Diphenyloxazolidinone as an Auxiliary in Enantioselective Synthesis. Retrieved from: [Link]

Sources

- 1. chab.ethz.ch [chab.ethz.ch]

- 2. oxazolidinone suppliers USA [americanchemicalsuppliers.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 144054-70-6[(S)-(?)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol]- Acmec Biochemical [acmec.com.cn]

- 5. (S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol | C18H23NO | CID 10333308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. oxazolidinone suppliers USA [americanchemicalsuppliers.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Optimizing Lewis acid catalysts for (4S)-4-tert-butyl-5,5-diphenyl-1,3-oxazolidin-2-one aldol reactions

Welcome to the Technical Support Center for asymmetric synthesis. This guide is engineered for researchers and drug development professionals optimizing Lewis acid-mediated aldol additions using the highly sterically demanding (4S)-4-tert-butyl-5,5-diphenyl-1,3-oxazolidin-2-one chiral auxiliary (often referred to as a "SuperQuat" derivative).

While this auxiliary provides unparalleled facial shielding for extreme diastereoselectivity, its massive steric bulk introduces unique thermodynamic and kinetic hurdles during enolization and transition-state organization. This guide synthesizes field-proven protocols, mechanistic causality, and troubleshooting matrices to ensure reproducible, self-validating workflows.

Module 1: Catalyst & Reagent Selection Matrix

The choice of Lewis acid dictates the geometry of the enolate and the rigidity of the subsequent transition state. Because the C4 tert-butyl and C5 diphenyl groups project significant steric bulk, the auxiliary strongly influences how the Lewis acid coordinates[1].

Quantitative Comparison of Lewis Acid Systems

| Lewis Acid System | Amine Base | Enolate Geometry | Transition State Model | Major Product | Typical dr |

| Bu₂BOTf (1.1 eq) | DIPEA (1.2 eq) | Z-Enolate | Zimmerman-Traxler (Closed Chair) | Evans Syn | > 99:1 |

| TiCl₄ (1.0 eq) | DIPEA (1.1 eq) | Z-Enolate | Chelated (Closed Chair) | Evans Syn | 90:10 to 95:5 |

| TiCl₄ (2.0 eq) | (-)-Sparteine | Z-Enolate | Open / Dipole-Minimized Boat | Non-Evans Syn / Anti | Variable |

| Sn(OTf)₂ (1.1 eq) | N-Ethylpiperidine | Z-Enolate | Chelated (Closed Chair) | Evans Syn | 92:8 to 98:2 |

Note: Boron-mediated enolization remains the gold standard for this specific auxiliary due to the tight B(III)-O bond, which forces a highly organized six-membered transition state that maximizes the steric influence of the C4 tert-butyl group[2].

Module 2: Mechanistic Pathway Visualization

Understanding the causality behind your observed diastereomeric ratio (dr) requires visualizing the transition state. The diagram below maps how Lewis acid selection forces the reaction down divergent mechanistic pathways[3].

Mechanistic divergence in asymmetric aldol additions based on Lewis acid selection.

Module 3: Self-Validating Experimental Protocol (Boron-Mediated)

To ensure absolute trustworthiness in your synthesis, this protocol integrates self-validating checkpoints. If a checkpoint fails, halt the reaction and consult the Troubleshooting Desk.

Reagents Required:

-

(4S)-4-tert-butyl-5,5-diphenyl-1,3-oxazolidin-2-one imide (1.0 eq)

-

Dibutylboron triflate (Bu₂BOTf, 1.0 M in CH₂Cl₂, 1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA, freshly distilled over CaH₂, 1.2 eq)

-

Aldehyde (freshly purified, 1.2 eq)

Step-by-Step Methodology:

-

System Purging: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

-

Imide Dissolution: Dissolve the chiral imide in anhydrous CH₂Cl₂ (0.1 M concentration). Cool the system to -78 °C using a dry ice/acetone bath.

-

Lewis Acid Addition: Add Bu₂BOTf dropwise down the side of the flask over 5 minutes.

-

Validation Checkpoint: Monitor the internal temperature probe. The temperature must not exceed -70 °C. The solution should remain clear and colorless.

-

-

Enolization: Add DIPEA dropwise.

-

Validation Checkpoint: The solution will transition to a pale yellow color, indicating the formation of the boron enolate.

-

-

Thermodynamic Equilibration: Stir at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes to ensure complete, irreversible Z-enolate formation. Cool back to -78 °C.

-

Aldehyde Addition: Add the aldehyde dropwise (neat or as a 1.0 M solution in CH₂Cl₂). Stir at -78 °C for 1 hour, then warm to 0 °C for 1 hour[4].

-

Oxidative Quench (Critical Step): Quench the reaction sequentially at 0 °C with pH 7 phosphate buffer, methanol, and 30% H₂O₂ (2:2:1 ratio).

-

Causality: The B-O bond in the aldol adduct is exceptionally strong. H₂O₂ is strictly required to oxidize the boron atom, breaking the chelate and releasing the free β-hydroxy imide[2]. Stir for 1 hour at room temperature before aqueous workup.

-

Module 4: Troubleshooting Desk & FAQs

Q1: I am using TiCl₄ instead of Bu₂BOTf, but my diastereomeric ratio (dr) has dropped from >99:1 to 85:15. What is causing this? A1: This is a steric clash issue. Ti(IV) typically requires a chelated transition state (binding both the imide carbonyl and the enolate oxygen) to achieve high syn-selectivity[1]. However, the extreme bulk of the 5,5-diphenyl groups on your auxiliary physically hinders the coplanarity required for optimal titanium chelation. This allows competing transition states (such as a dipole-minimized boat) to participate, eroding the dr[1][3]. Resolution: Switch to Bu₂BOTf, which utilizes a tighter Zimmerman-Traxler chair that is less reliant on bidentate chelation, or evaluate the Crimmins modification using a thiazolidinethione analog[1].

Q2: My reaction stalls at 50% conversion. How can I verify if the issue is incomplete enolization or a dead aldehyde? A2: You must isolate the variables using a deuterium quench test. Run the enolization sequence (Steps 1-5). Instead of adding the aldehyde, quench a 0.5 mL aliquot of the enolate with D₂O. Extract with CDCl₃ and analyze via ¹H NMR. If the α-proton signal is completely absent (replaced by deuterium), your enolization is 100% successful, and the fault lies with your aldehyde (likely hydrated or polymerized). If the α-proton remains, your Bu₂BOTf has likely hydrolyzed; purchase or distill a fresh batch.

Q3: The aldol reaction works perfectly, but I am observing epimerization during the removal of the auxiliary. How do I prevent this? A3: Standard auxiliary cleavage uses LiOH in THF/H₂O. Because the 4-tert-butyl-5,5-diphenyl auxiliary is massively sterically hindered, standard hydroxide attack is sluggish, requiring extended reaction times or heat, which promotes retro-aldol pathways and epimerization. Resolution: Use LiOOH (generated in situ from LiOH and 30% H₂O₂ at 0 °C). The hydroperoxide anion benefits from the "alpha-effect," making it significantly more nucleophilic than hydroxide. This allows for rapid cleavage of the bulky auxiliary at 0 °C, preserving the integrity of your newly formed stereocenters.

References

-

Practical and Highly Selective Oxazolidinethione-Based Asymmetric Acetate Aldol Reactions with Aliphatic Aldehydes. Organic Letters - ACS Publications.[Link]

-

Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. MDPI.[Link]

-

1 The Selective Aldol Reaction. Macmillan Group, Princeton University.[Link]

Sources

Resolving solubility issues of (4S)-4-tert-butyl-5,5-diphenyl-1,3-oxazolidin-2-one in non-polar solvents

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals experiencing solubility bottlenecks when utilizing (4S)-4-tert-butyl-5,5-diphenyl-1,3-oxazolidin-2-one in asymmetric synthesis.

Mechanistic Overview: The Solubility Paradox

(4S)-4-tert-butyl-5,5-diphenyl-1,3-oxazolidin-2-one is a "Super-Evans" chiral auxiliary designed to provide extreme facial selectivity during enolate chemistry[1]. However, the exact structural features that make it so effective also create significant handling challenges.

The Causality of Insolubility: In the solid state, the 5,5-diphenyl groups engage in extensive π−π stacking, while the free imide N-H forms strong intermolecular hydrogen bonds with adjacent carbonyl oxygens. This results in an exceptionally high crystal lattice energy, a trait shared with other 5,5-diphenyl substituted oxazolidinones which are notorious for their high melting points and low solubility in most organic solvents[2]. Purely non-polar solvents like hexanes, heptane, or cold toluene lack the dielectric constant and hydrogen-bond accepting capability to overcome this lattice energy, resulting in poor solvation.

Troubleshooting FAQs

Q: I am trying to dissolve the free auxiliary in toluene for N-acylation, but it remains a thick suspension. Should I add more solvent or heat it? A: Do not dilute excessively or rely solely on heat. Heating may temporarily dissolve the compound, but it will rapidly crystallize upon cooling to the required reaction temperatures (typically 0 °C to -78 °C). Instead, exploit chemical causality: the insolubility is driven by N-H hydrogen bonding. By suspending the auxiliary in toluene with a minor co-solvent (10% v/v THF) and adding n -BuLi at 0 °C, you deprotonate the imide. The resulting lithium salt breaks the H-bond network, and the suspension will instantly clarify into a homogeneous solution, self-validating that the system is ready for the acyl chloride.

Q: During my Evans aldol reaction at -78 °C, my N-acylated auxiliary is precipitating out of the DCM/Hexane mixture. How do I maintain homogeneity? A: The N-acylated derivative lacks the N-H bond, making it significantly more soluble than the free auxiliary. However, the 5,5-diphenyl groups still impart high lipophilicity and a tendency to crystallize at cryogenic temperatures in aliphatic solvents. Eliminate hexanes from your reaction solvent entirely. Switch to 100% anhydrous Dichloromethane (DCM) or a DCM/Toluene blend. DCM provides the necessary polarizability to keep the enolate solvated even at -78 °C[3].

Q: How can I efficiently recover this auxiliary after the cleavage step without running a column? A: You can turn the solubility issue into a massive advantage. After cleaving the auxiliary (e.g., using LiOOH or NaBH4), perform a standard aqueous workup and concentrate the organic layer. Instead of chromatography, dissolve the crude residue in a minimal amount of warm DCM, then slowly add cold hexanes. The free auxiliary's high lattice energy will force it to crash out of solution as a pure, white crystalline solid. Filter and wash with cold hexanes to recover >95% of the auxiliary[2].

Solubility Data Reference

To aid in solvent selection across different stages of your synthetic route, refer to the comparative solubility profiles below.

| Solvent System | Free Auxiliary Solubility (20 °C) | N-Acylated Derivative Solubility (20 °C) | Recommended Application Phase |

| 100% Hexanes | < 1 mg/mL (Insoluble) | ~15 mg/mL (Poor) | Auxiliary Recovery / Washing |

| 100% Toluene | ~5 mg/mL (Poor) | >100 mg/mL (Excellent) | Enolate Generation |

| Toluene / THF (9:1) | ~50 mg/mL (Moderate) | >200 mg/mL (Excellent) | Deprotonation & N-Acylation |

| 100% DCM | >100 mg/mL (Excellent) | >500 mg/mL (Excellent) | Aldol Reactions / Cryogenic Work |

Validated Experimental Protocol: Deprotonation-First N-Acylation

Objective: Achieve complete N-acylation of the poorly soluble free auxiliary while minimizing the use of coordinating polar solvents that could interfere with downstream stereochemistry[3].

Step 1: Suspension Preparation

-

Action: In an oven-dried, argon-purged flask, suspend 1.0 equivalent of (4S)-4-tert-butyl-5,5-diphenyl-1,3-oxazolidin-2-one in anhydrous toluene to achieve a 0.2 M concentration.

-

Causality: Toluene is chosen as the bulk solvent because it supports downstream enolate chemistry better than purely coordinating solvents.

-

Validation Check: The mixture will appear as a dense, white, opaque suspension.

Step 2: Co-Solvation

-

Action: Add anhydrous THF (10% v/v relative to toluene).

-

Causality: The small amount of THF acts as a Lewis base to stabilize the incoming lithium cation, facilitating the deprotonation kinetics.

Step 3: Deprotonation (The Critical Step)

-

Action: Cool the suspension to 0 °C. Dropwise add 1.05 equivalents of n -Butyllithium ( n -BuLi, 2.5 M in hexanes).

-

Causality: n -BuLi deprotonates the imide N-H. The removal of the hydrogen-bond donor collapses the rigid crystal lattice.

-

Validation Check: Within 5–10 minutes, the opaque suspension will transition into a clear, slightly yellow homogeneous solution. If the solution remains cloudy, moisture has compromised the n -BuLi, or deprotonation is incomplete.

Step 4: Acylation

-

Action: Slowly add 1.1 equivalents of your target acyl chloride. Stir for 30 minutes at 0 °C, then allow warming to room temperature.

-

Validation Check: Lithium chloride (LiCl) will precipitate as a fine white powder, indicating successful acyl transfer.

Step 5: Quench and Isolation

-

Action: Quench with saturated aqueous NH4Cl. Extract with DCM, dry over Na2SO4, and concentrate. The resulting N-acylated product is highly soluble in standard organic solvents and can be used directly or recrystallized.

Workflow Visualization